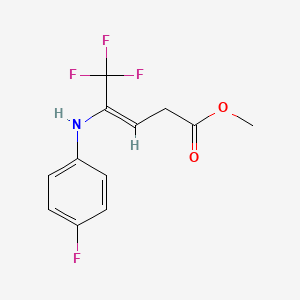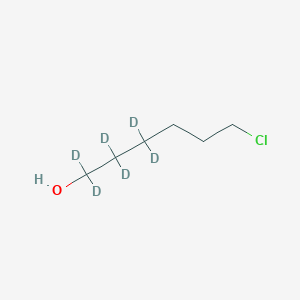
chromate de bis(triphénylsilyle) ; dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenylsilyl)chromate is a catalyst known for its activity in ethylene polymerization. The catalytic activity increases significantly when the compound is supported on silica–alumina, especially after treatment with an aluminum alkyl. This catalyst enables control over the polymer molecular weight through various factors such as reaction temperature and hydrogen addition, producing polymers with a wide range of melt indices. The active site is hypothesized to be a chromium alkyl bound to the support, with polymerization occurring through monomer insertion into a Cr-C bond (Carrick et al., 1972).
Synthesis Analysis
The synthesis of bis(triphenylsilyl) compounds often involves reactions with other organosilicon compounds. For instance, bis(triphenylsilyl)mercury is prepared from dibenzylmercury and triphenylsilane. This compound decomposes upon heating, yielding mercury, hexaphenyldisilane, and various phenylsilanes through both photolysis and pyrolysis, demonstrating its thermal instability and reactivity (Eaborn et al., 1972).
Molecular Structure Analysis
The molecular structure of related bis(triphenylsilyl) compounds, such as bis(triphenylsilyl)sulfide, has been studied, revealing that these molecules often have significant resistance to hydrolysis and unique structural features. For example, bis(triphenylsilyl)sulfide crystallizes in a monoclinic system with a bent molecular structure and specific bond angles and distances that contribute to its stability and reactivity (Wojnowski et al., 1985).
Chemical Reactions and Properties
Bis(triphenylsilyl) compounds exhibit diverse reactivity patterns. For instance, bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce hydrogen, triphenylsilyl ethers, and mercury, alongside triphenylsilane. This reaction showcases the compound's ability to undergo molecular reactions in contrast to radical reactions observed at higher temperatures in hydrocarbon solvents (Eaborn et al., 1975).
Physical Properties Analysis
Bis(triphenylsilyl) compounds are known for their thermal stability and unique physical properties, such as their aggregation-induced emission characteristics. Studies on similar compounds, such as 2,5-bis(triphenylsilylethynyl)-3,4-diphenylsiloles, have shown that they possess high thermal stability, low HOMO and LUMO energy levels due to electron-withdrawing groups, and exhibit strong blue-green light emission in their nanoparticle suspensions and thin films, which is a result of aggregation-induced emission (Zhao et al., 2011).
Chemical Properties Analysis
The chemical properties of bis(triphenylsilyl)chromate and related compounds are influenced by their molecular structure and the nature of their substituents. For example, the reactivity of bis(triphenylsilyl)mercury towards hydroxy compounds and its decomposition pathways highlight the compound's susceptibility to undergo both radical and molecular reactions depending on the conditions, demonstrating the intricate balance of stability and reactivity in these compounds (Eaborn et al., 1972; Eaborn et al., 1975).
Applications De Recherche Scientifique
Polymérisation de l'éthylène
Le chromate de bis(triphénylsilyle) 96 peut être utilisé comme catalyseur pour la polymérisation de l'éthylène {svg_1}. Ce processus est crucial dans la production de polyéthylène, un matériau plastique courant utilisé dans une large gamme de produits.
Conversion des éthers triméthylsilyliques benzyliques et allyliques secondaires en cétones
Ce composé peut être utilisé dans la réaction d'oxydation des éthers triméthylsilyliques benzyliques et allyliques secondaires pour les convertir en cétones {svg_2}. Les cétones sont importantes dans divers domaines tels que les produits pharmaceutiques, les parfums et les polymères.
Préparation de catalyseurs supportés
Le chromate de bis(triphénylsilyle) 96 peut être utilisé pour préparer des catalyseurs supportés avec du gel de silice ou de la montmorillonite K-10 {svg_3}. Ces catalyseurs peuvent être utilisés dans diverses réactions chimiques, améliorant leur efficacité et leur sélectivité.
Oxydation des alcools
Les catalyseurs supportés préparés à l'aide de chromate de bis(triphénylsilyle) 96 peuvent être utilisés dans l'oxydation des alcools en composés carbonylés correspondants {svg_4}. Il s'agit d'une réaction fondamentale en chimie organique ayant des applications très larges.
Caractérisation XPS et XRD des catalyseurs chrome-silice
Le chromate de bis(triphénylsilyle) 96 peut être utilisé comme réactif pour la caractérisation XPS (spectroscopie photoélectronique X) et XRD (diffraction des rayons X) des catalyseurs chrome-silice {svg_5}. Ces techniques fournissent des informations précieuses sur les propriétés de surface et la structure cristalline des catalyseurs.
Polymérisation des oléfines
Le chromate de bis(triphénylsilyle) 96 peut être utilisé comme catalyseur au chromate de silyle pour la polymérisation des oléfines {svg_6}. Ce processus est important dans la production de polyoléfines, qui sont utilisées dans une variété d'applications, notamment l'emballage, les textiles et les pièces automobiles.
Mécanisme D'action
Target of Action
Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .
Mode of Action
Bis(triphenylsilyl)chromate 96 interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .
Biochemical Pathways
The primary biochemical pathway affected by Bis(triphenylsilyl)chromate 96 is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .
Result of Action
The molecular and cellular effects of Bis(triphenylsilyl)chromate 96’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by Bis(triphenylsilyl)chromate 96 .
Safety and Hazards
Propriétés
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624-02-8 |
Source


|
| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylsilyl) chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)
![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)
